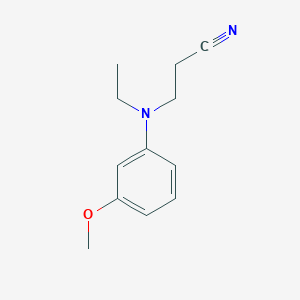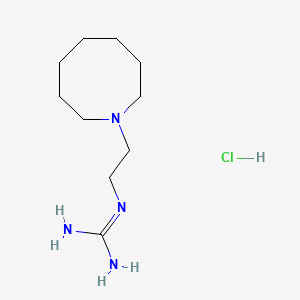
Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride is a heterocyclic organic compound with the molecular formula C10H23ClN4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an azocane ring and a guanidine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride typically involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles like amines or thiols; reaction conditions include the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves its interaction with molecular targets in the body. The compound is believed to inhibit the release of norepinephrine at nerve endings, leading to a decrease in blood pressure. This action is mediated through the inhibition of post-ganglionic adrenergic nerves, which play a crucial role in the regulation of cardiovascular functions.
Comparaison Avec Des Composés Similaires
2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride can be compared with other similar compounds, such as:
Guanethidine: Another antihypertensive agent with a similar mechanism of action but different structural features.
Reserpine: A compound that also inhibits norepinephrine release but has a different chemical structure and additional pharmacological effects.
Clonidine: An antihypertensive agent with a different mechanism of action, acting as an agonist at alpha-2 adrenergic receptors.
The uniqueness of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties compared to other related compounds.
Propriétés
Numéro CAS |
76487-49-5 |
|---|---|
Formule moléculaire |
C10H23ClN4 |
Poids moléculaire |
234.77 g/mol |
Nom IUPAC |
2-[2-(azocan-1-yl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C10H22N4.ClH/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;/h1-9H2,(H4,11,12,13);1H |
Clé InChI |
VEIPVEJOFFULAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CCC1)CCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
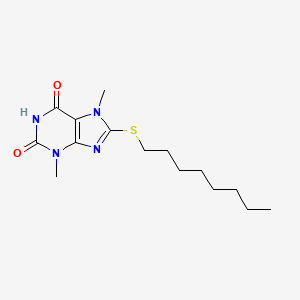
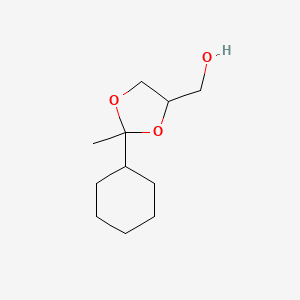
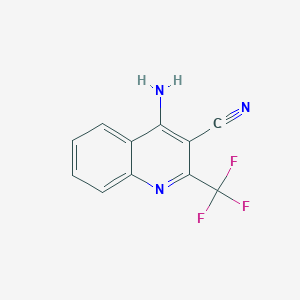


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

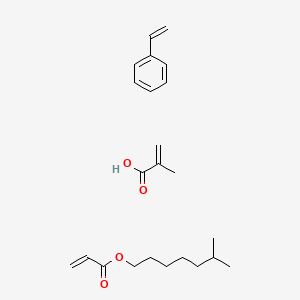
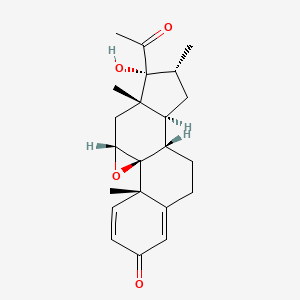
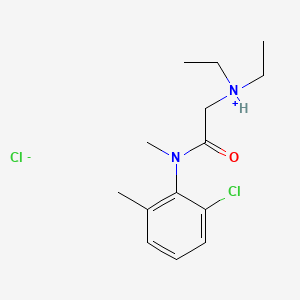
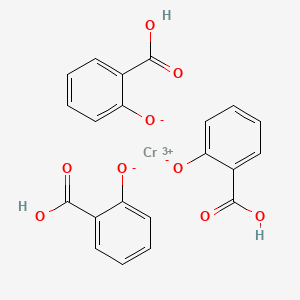
![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
